molecular formula C21H23NO8S B5071976 dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B5071976
M. Wt: 449.5 g/mol
InChI Key: RXBQFCNATYIGEF-UHFFFAOYSA-N
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Description

Dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a bicyclic heteroaromatic compound featuring a cyclopenta[b]thiophene core fused with a dihydro ring system. The molecule is substituted at the 2-position with a 3,4,5-trimethoxybenzoyl amino group and at the 3,4-positions with dimethyl dicarboxylate esters.

Properties

IUPAC Name

dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO8S/c1-26-12-8-10(9-13(27-2)17(12)28-3)18(23)22-19-16(21(25)30-5)15-11(20(24)29-4)6-7-14(15)31-19/h8-9,11H,6-7H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBQFCNATYIGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multiple steps, starting with the preparation of the core thiophene ring. One common synthetic route includes the following steps:

  • Formation of the Thiophene Ring: : The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a β-keto ester.

  • Introduction of Substituents:

  • Esterification: : The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert certain functional groups to more reduced forms.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: : The compound may have biological activity, making it a candidate for drug discovery and development.

  • Industry: : Its unique properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Substituents Ester Groups
Target Compound Cyclopenta[b]thiophene 3,4,5-Trimethoxybenzoyl amino Dimethyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl Diethyl
Dimethyl 2,3,5,6-tetrachloro-1,4-benzenedicarboxylate (DCPA) Benzene Tetrachloro Dimethyl

Key Observations :

  • The target compound’s cyclopenta[b]thiophene core is distinct from the imidazo[1,2-a]pyridine in and the benzene ring in DCPA . Thiophene-based systems are more electron-rich than pyridine or benzene, influencing reactivity and intermolecular interactions.
  • Substituent differences: The trimethoxybenzoyl group (target) provides steric bulk and electron-donating methoxy groups, contrasting with the electron-withdrawing 4-nitrophenyl and cyano groups in ’s compound .

Key Observations :

  • The diethyl ester in ’s compound may contribute to a higher molecular weight (~525 g/mol) compared to the target’s dimethyl ester (~500 g/mol) .

Functional and Application Differences

Compound Potential Applications Functional Groups Influencing Activity
Target Compound Anticancer, kinase inhibition Trimethoxybenzoyl (bioisostere of combretastatin)
Not specified (heterocyclic lead) Nitrophenyl (electron-withdrawing), cyano
DCPA Herbicide Tetrachloro (hydrophobic, electrophilic)

Key Observations :

  • The trimethoxybenzoyl group in the target compound is associated with microtubule disruption in cancer cells, similar to combretastatin analogs. In contrast, DCPA’s tetrachloro substituents enhance herbicidal activity via lipid membrane disruption .
  • The nitrophenyl group in ’s compound may confer radical scavenging or nitroreductase-targeting properties .

Spectroscopic and Analytical Data

  • ’s Compound :
    • ¹H NMR : Aromatic protons at δ 7.5–8.1 (nitrophenyl), ester methyl groups at δ 1.2–1.4 (diethyl) .
    • IR : Strong carbonyl stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (amide) .
  • Target Compound (Inferred) :
    • ¹H NMR : Methoxy protons (δ 3.8–4.0), thiophene protons (δ 6.5–7.2).
    • IR : Ester carbonyls (~1730 cm⁻¹) and amide (~1650 cm⁻¹).

Biological Activity

Dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Cyclopenta[b]thiophene
  • Functional Groups :
    • Two carboxylate groups (dicarboxylate)
    • A benzoyl amino group with three methoxy substituents

This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Research indicates that compounds similar to dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms include:

  • Microtubule Disruption :
    • Compounds in this class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, derivatives with trimethoxybenzoyl groups demonstrated IC50 values ranging from 1.1 to 3.9 μM in different cancer cell lines, indicating potent activity against murine leukemia and human T-lymphoblastoid cells .
  • Colchicine Binding Site Interaction :
    • Molecular docking studies suggest that these compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

Case Studies

A notable study evaluated the antiproliferative activity of various derivatives against multiple cancer cell lines:

CompoundCell LineIC50 (μM)
4fL12101.7
4gFM3A2.1
2aCEM>10

The data indicate that structural modifications significantly affect the potency of these compounds .

Additional Biological Activities

Besides anticancer effects, there are indications of other biological activities:

  • Inhibition of Carbonic Anhydrase : Some derivatives exhibit dual-targeting abilities against carbonic anhydrase and Wnt/β-catenin signaling pathways, which are crucial in cancer progression and drug resistance .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity; however, more research is needed to confirm these findings.

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